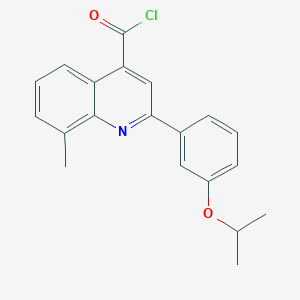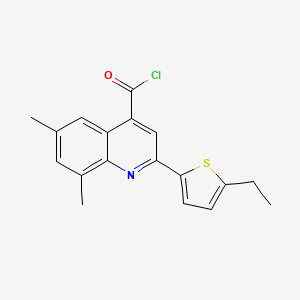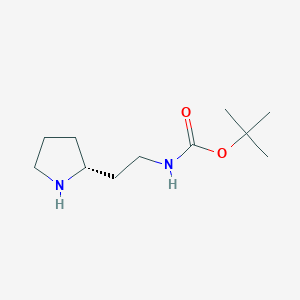
(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
Overview
Description
®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The primary target of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is the Fibroblast Activation Protein (FAP) . FAP is a membrane-tethered serine protease that is overexpressed in the reactive stromal fibroblasts of more than 90% of human carcinomas . This makes it a promising target for developing radiopharmaceuticals for the imaging and therapy of carcinomas .
Mode of Action
The compound interacts with its target, FAP, by binding to it. The binding affinities (IC50) of the compound were found to be in the nanomolar range, indicating a strong interaction .
Biochemical Pathways
The compound’s interaction with fap suggests that it may influence the pathways associated with fibroblast activation and the development of carcinomas .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for its bioavailability. In preclinical studies, high accumulation of the compound in the bladder indicated renal excretion
Result of Action
The compound’s action results in clear tumor visualization in PET imaging and biodistribution studies . The compound demonstrated a higher tumor uptake compared to other similar compounds . This suggests that the compound could be effective in imaging and potentially treating carcinomas.
Biochemical Analysis
Biochemical Properties
®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with fibroblast activation protein (FAP), a membrane-tethered serine protease overexpressed in the reactive stromal fibroblasts of many human carcinomas The interaction between ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate and FAP is characterized by high binding affinity, which suggests its potential as a targeted therapeutic agent
Cellular Effects
The effects of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate on various types of cells and cellular processes are of great interest. Studies have shown that this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate has been observed to inhibit the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells, indicating its potential anti-fibrotic activity
Molecular Mechanism
The molecular mechanism of action of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The high binding affinity of this compound for FAP suggests that it may act as an inhibitor of this enzyme, thereby modulating its activity and downstream signaling pathways . Additionally, ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes involved in cellular processes such as fibrosis and cancer progression.
Temporal Effects in Laboratory Settings
The temporal effects of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate in laboratory settings are important for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, with minimal degradation over time The long-term effects of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate on cellular function are still being investigated
Dosage Effects in Animal Models
The effects of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit FAP activity and reduce fibrosis without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and renal toxicity, indicating the need for careful dosage optimization in therapeutic applications. The threshold effects and toxicities observed in these studies highlight the importance of dose-response studies in the development of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate as a therapeutic agent.
Metabolic Pathways
®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is involved in several metabolic pathways, including those mediated by enzymes such as cytochrome P450 . The metabolism of this compound involves oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the bioavailability and efficacy of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, as well as its potential side effects. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use and minimizing adverse effects.
Transport and Distribution
The transport and distribution of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate within cells and tissues are key factors in its efficacy and safety. This compound is known to be transported by specific binding proteins and transporters, which facilitate its uptake and distribution in target tissues . The renal excretion of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate and its metabolites has been observed in preclinical studies, indicating that the kidneys play a significant role in its clearance from the body . The distribution of this compound in various tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is important for understanding its activity and function. This compound has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it may exert its effects on cellular processes . The targeting signals and post-translational modifications that direct ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate to these compartments are still being investigated. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate typically involves the reaction of ®-2-(pyrrolidin-2-yl)ethanol with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-Boc-pyrrolidine
- tert-Butyl 2-(pyrrolidin-2-yl)acetate
Uniqueness
®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is unique due to its specific structural features, such as the presence of both a tert-butyl carbamate group and a pyrrolidine ring. This combination imparts distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[2-[(2R)-pyrrolidin-2-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNANQGCDACTJPA-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692896 | |
| Record name | tert-Butyl {2-[(2R)-pyrrolidin-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720000-05-5 | |
| Record name | tert-Butyl {2-[(2R)-pyrrolidin-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)
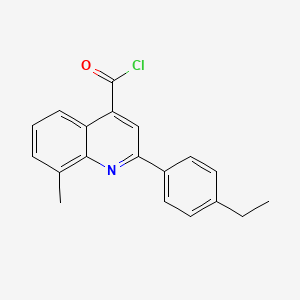
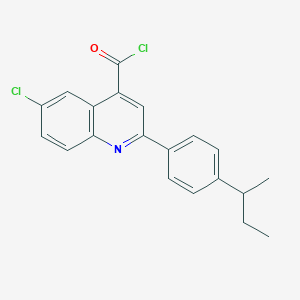
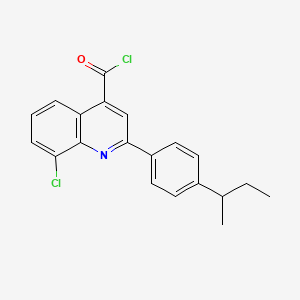
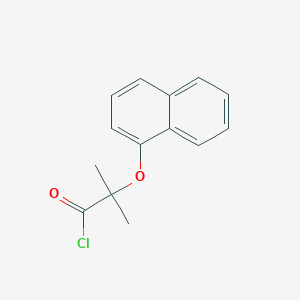
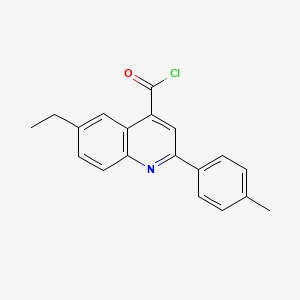
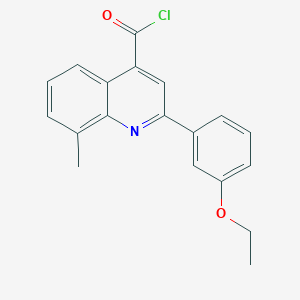
![4-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393914.png)
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393916.png)
![3-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393919.png)

